N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline
Description
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline is an organic compound with the molecular formula C15H24N2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and a piperidinylmethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-6-4-5-11-17(13)12-14-7-9-15(10-8-14)16(2)3/h7-10,13H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZMWJKAQMPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with 2-methyl-1-piperidinylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding secondary or primary amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with only two methyl groups on the nitrogen.
N,N-dimethyl-4-aminobenzaldehyde: Another derivative with an aldehyde group at the para position.
N,N-dimethyl-4-aminopyridine: A derivative with a pyridine ring instead of a benzene ring.
Uniqueness
N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline is unique due to the presence of the piperidinylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in coordination chemistry and organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
